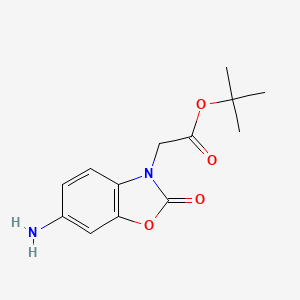
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 2-bromopyridine with pyrrolidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced pyrrolidine derivatives .
Scientific Research Applications
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2-Bromopyridine
- 4-Bromopyridine hydrochloride
- Pyrrolidine derivatives
Comparison: 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of both a bromine-substituted pyridine ring and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H12BrClN2 |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-7-3-5-12-9(6-7)8-2-1-4-11-8;/h3,5-6,8,11H,1-2,4H2;1H |
InChI Key |
LVTGISLDHLCCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)





